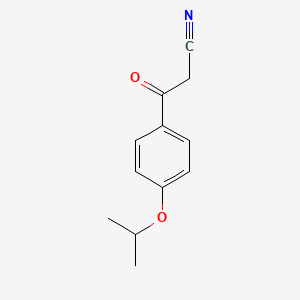

4-Isopropoxybenzoylacetonitrile

Beschreibung

Historical Context and Evolution of β-Ketonitrile Chemistry

The chemistry of β-ketonitriles, also known as 3-oxoalkanenitriles, has a rich history rooted in the fundamental principles of carbon-carbon bond formation. One of the earliest and most classical methods for their synthesis is the Claisen condensation, a reaction between an ester and a nitrile in the presence of a strong base. capotchem.cnnovachem.com.au This reaction involves the formation of an enolate from the nitrile, which then attacks the ester, leading to the β-ketonitrile after an elimination step. lakshanabiotech.com

Over the decades, the synthetic toolbox for accessing β-ketonitriles has expanded significantly. nih.gov Early methods often relied on strong bases like sodium ethoxide or sodium amide. nih.gov More contemporary approaches include transition-metal-catalyzed reactions and electrochemical methods, which can offer milder reaction conditions and improved functional group tolerance. nih.gov The evolution of these synthetic strategies reflects the growing importance of β-ketonitriles as key intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Significance of 4-Isopropoxybenzoylacetonitrile within the Broader Benzonitrile (B105546) and β-Dicarbonyl Families

This compound is a member of two prominent families of organic compounds: benzonitriles and β-dicarbonyls. The benzonitrile group, an aromatic ring bearing a nitrile substituent, is a common feature in many biologically active molecules and functional materials. The nitrile group itself is a versatile functional group that can be transformed into amines, amides, carboxylic acids, and various heterocyclic systems.

The β-dicarbonyl moiety, in this case, a β-ketonitrile, is characterized by two carbonyl or carbonyl-like groups separated by a single carbon atom. A key feature of β-dicarbonyl compounds is the acidity of the methylene (B1212753) protons situated between the two electron-withdrawing groups. This acidity allows for the easy formation of a stabilized enolate, which can act as a nucleophile in a wide range of C-C bond-forming reactions, including alkylations, acylations, and condensations.

The presence of the para-isopropoxy group on the benzene (B151609) ring of this compound is expected to influence its reactivity through electronic effects. The isopropoxy group is an electron-donating group, which can affect the electrophilicity of the carbonyl carbon and the nucleophilicity of the aromatic ring.

Current Research Landscape and Unexplored Methodologies Pertaining to this compound

While dedicated research on this compound is not extensively documented in publicly available literature, the broader field of substituted benzoylacetonitriles is an active area of investigation. Research has demonstrated that benzoylacetonitrile (B15868) and its derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles. For instance, the reaction of benzoylacetonitriles with various reagents in multicomponent reactions is a common strategy for building molecular complexity in a single step.

Given the established reactivity of β-ketonitriles, several unexplored methodologies could be applied to this compound:

Asymmetric Catalysis: The development of enantioselective reactions using this compound as a prochiral substrate could lead to the synthesis of chiral building blocks for pharmaceuticals.

Photoredox Catalysis: The use of visible-light-mediated reactions could enable novel transformations of the β-ketonitrile core or the aromatic ring under mild conditions.

Flow Chemistry: Continuous flow synthesis could offer a safer and more scalable method for the preparation and subsequent reactions of this compound, particularly for reactions involving hazardous reagents or unstable intermediates.

Medicinal Chemistry Exploration: A systematic investigation into the biological activities of compounds derived from this compound could unveil potential therapeutic applications. For instance, derivatives of related 3-oxo-3-phenylpropanal have been explored for their antibacterial properties.

Conceptual Framework and Research Scope Justification for this compound Studies

A conceptual framework for the study of this compound can be built upon its identity as a multifunctional building block. The primary justification for its investigation lies in its potential to serve as a versatile precursor for the synthesis of novel and potentially bioactive heterocyclic compounds.

The research scope could be defined by the following key areas:

Synthesis and Optimization: Developing efficient and scalable synthetic routes to this compound itself. This could involve optimizing classical methods like the Claisen condensation or exploring novel catalytic approaches.

Reactivity Profiling: A systematic study of its reactivity in various organic transformations, including condensations (e.g., Claisen-Schmidt), multicomponent reactions, and cycloadditions to map out its synthetic utility. nih.gov

Library Synthesis: Utilizing this compound as a starting material for the combinatorial synthesis of a library of derivatives, particularly substituted pyridines and pyrimidines, which are prevalent scaffolds in medicinal chemistry. bldpharm.com

Structure-Activity Relationship (SAR) Studies: If any biological activity is identified, a systematic modification of the isopropoxy, benzoyl, and nitrile moieties would be crucial to establish SAR and optimize for potency and selectivity.

This framework positions this compound as a valuable target for academic and industrial research, with the potential to contribute to the development of new synthetic methodologies and the discovery of novel functional molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 884504-22-7 | bldpharm.com |

| Molecular Formula | C₁₂H₁₃NO₂ | bldpharm.com |

| Molecular Weight | 203.24 g/mol | bldpharm.com |

| Purity | >97% | |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| 1H NMR | Not specified in available literature | |

| 13C NMR | Not specified in available literature |

Table 2: General Reactions of β-Ketonitriles

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| Alkylation | Alkyl halide, Base | α-Alkyl-β-ketonitrile | Formation of substituted building blocks |

| Acylation | Acyl chloride, Base | α-Acyl-β-ketonitrile | Synthesis of 1,3,5-tricarbonyl compounds |

| Knoevenagel Condensation | Aldehyde or Ketone, Base | α,β-Unsaturated dinitriles or cyanoesters | C=C bond formation |

| Gewald Reaction | Sulfur, Amine | Substituted 2-aminothiophenes | Synthesis of important heterocycles |

| Hantzsch-type Pyridine (B92270) Synthesis | Aldehyde, Ammonia (B1221849) | Dihydropyridines/Pyridines | Access to pyridine core structures. |

| Pyrimidine (B1678525) Synthesis | Guanidine (B92328), Urea, or Amidines | Aminopyrimidines | Synthesis of bioactive pyrimidine scaffolds. bldpharm.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-oxo-3-(4-propan-2-yloxyphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9(2)15-11-5-3-10(4-6-11)12(14)7-8-13/h3-6,9H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJDHQGDATWMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70606558 | |

| Record name | 3-Oxo-3-{4-[(propan-2-yl)oxy]phenyl}propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-22-7 | |

| Record name | 4-(1-Methylethoxy)-β-oxobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-3-{4-[(propan-2-yl)oxy]phenyl}propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Isopropoxybenzoylacetonitrile

Convergent and Divergent Synthetic Strategies to Access the 4-Isopropoxybenzoylacetonitrile Core

Multi-Step Linear Syntheses from Readily Available Precursors

A common and reliable approach to this compound involves a multi-step linear synthesis starting from readily available precursors such as 4-hydroxybenzoic acid or 4-hydroxyacetophenone. A representative synthetic sequence is outlined below, which first establishes the 4-isopropoxy functionality followed by the construction of the benzoylacetonitrile (B15868) core.

Route 1: From 4-Hydroxybenzoic Acid

This route involves three key transformations: etherification, esterification, and a final Claisen condensation.

Step 1: Williamson Ether Synthesis. The synthesis commences with the O-alkylation of 4-hydroxybenzoic acid with an isopropyl halide (e.g., 2-bromopropane (B125204) or isopropyl iodide) in the presence of a base to form 4-isopropoxybenzoic acid. This reaction is a classic Williamson ether synthesis, known for its reliability and high yields. The use of a base such as potassium carbonate or sodium hydroxide (B78521) is crucial for the deprotonation of the phenolic hydroxyl group, thereby generating the phenoxide nucleophile.

Step 2: Fischer Esterification. The resulting 4-isopropoxybenzoic acid is then converted to its corresponding ethyl or methyl ester. This is typically achieved through a Fischer esterification reaction, which involves refluxing the carboxylic acid in an excess of the desired alcohol (ethanol or methanol) with a catalytic amount of a strong acid, such as sulfuric acid. This step is essential to activate the carboxyl group for the subsequent condensation reaction.

Step 3: Claisen Condensation. The final step is a Claisen condensation of the ethyl or methyl 4-isopropoxybenzoate with acetonitrile (B52724). chemicalbook.compressbooks.publibretexts.orgyoutube.com This reaction is typically mediated by a strong base, such as sodium ethoxide or potassium tert-butoxide, which deprotonates acetonitrile to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the ester, leading to the formation of the β-ketonitrile after an acidic workup. pressbooks.publibretexts.orgyoutube.comyoutube.com

| Step | Reactant(s) | Reagent(s) | Product | Typical Conditions |

| 1 | 4-Hydroxybenzoic acid, 2-Bromopropane | K₂CO₃, Acetone | 4-Isopropoxybenzoic acid | Reflux |

| 2 | 4-Isopropoxybenzoic acid | Ethanol (B145695), H₂SO₄ (cat.) | Ethyl 4-isopropoxybenzoate | Reflux |

| 3 | Ethyl 4-isopropoxybenzoate, Acetonitrile | Sodium ethoxide, Toluene (B28343) | This compound | Reflux, followed by acidic workup |

Route 2: From 4-Hydroxyacetophenone

An alternative linear synthesis can begin with 4-hydroxyacetophenone.

Step 1: Williamson Ether Synthesis. Similar to the first route, 4-hydroxyacetophenone is alkylated with an isopropyl halide to yield 4-isopropoxyacetophenone.

Step 2: α-Halogenation. The methyl group of the acetophenone (B1666503) is then halogenated, typically with bromine in a suitable solvent, to form an α-bromo-4-isopropoxyacetophenone.

Step 3: Cyanation. The final step involves a nucleophilic substitution of the bromine atom with a cyanide source, such as sodium or potassium cyanide, to afford this compound.

| Step | Reactant(s) | Reagent(s) | Product | Typical Conditions |

| 1 | 4-Hydroxyacetophenone, 2-Bromopropane | K₂CO₃, DMF | 4-Isopropoxyacetophenone | 80°C |

| 2 | 4-Isopropoxyacetophenone | Br₂, Acetic Acid | α-Bromo-4-isopropoxyacetophenone | Room Temperature |

| 3 | α-Bromo-4-isopropoxyacetophenone | NaCN, Ethanol/Water | This compound | Reflux |

Cascade and One-Pot Transformations for Enhanced Efficiency

While multi-step syntheses are robust, cascade and one-pot reactions offer significant advantages in terms of operational simplicity, reduced waste, and improved time efficiency. Although a specific one-pot synthesis for this compound is not extensively documented, a plausible approach could involve the in-situ generation of the activated carboxylic acid derivative followed by condensation.

A hypothetical one-pot synthesis could start from 4-isopropoxybenzoic acid. The acid could be activated in situ using a reagent like carbonyldiimidazole (CDI) to form an acylimidazole. Subsequent addition of the pre-formed anion of acetonitrile (generated using a strong base like lithium diisopropylamide, LDA) to the reaction mixture could directly yield this compound. This approach would bypass the need to isolate the intermediate ester.

Chemo- and Regioselective Preparations of the this compound Skeleton

The successful synthesis of this compound relies on the selective formation of its key structural components.

Selective Formation of the 4-Isopropoxybenzoyl Moiety

The introduction of the isopropoxy group at the 4-position of the benzene (B151609) ring is a critical step that requires high regioselectivity.

Starting from 4-Substituted Phenols: The most straightforward method to ensure the correct regiochemistry is to start with a precursor that already possesses a functional group at the para position. As described in the multi-step syntheses (Section 2.1.1), using 4-hydroxybenzoic acid or 4-hydroxyacetophenone as the starting material guarantees that the subsequent alkylation to introduce the isopropoxy group occurs at the desired position. A study on the regioselective alkylation of 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones has shown that the 4-hydroxyl group is more nucleophilic and less sterically hindered, leading to preferential alkylation at this position. nih.gov

Friedel-Crafts Acylation: Another approach involves the Friedel-Crafts acylation of isopropoxybenzene. However, this method can lead to a mixture of ortho and para isomers, with the para product generally being favored due to steric hindrance. The reaction conditions, including the choice of Lewis acid catalyst and temperature, can be optimized to enhance the selectivity for the desired 4-isopropoxybenzoyl derivative.

Efficient Construction of the Acetonitrile Functionality

The formation of the cyanomethyl ketone (benzoylacetonitrile) structure is the cornerstone of the synthesis.

Claisen Condensation: As previously mentioned, the Claisen condensation of an ester (e.g., ethyl 4-isopropoxybenzoate) with acetonitrile is a highly effective method. chemicalbook.compressbooks.publibretexts.orgyoutube.com The reaction is driven to completion by the deprotonation of the resulting β-ketonitrile, which is more acidic than the starting acetonitrile. libretexts.orgyoutube.comyoutube.com A subsequent acidic workup is required to neutralize the enolate and afford the final product.

From an Aldehyde: An alternative, though less common, route could involve starting with 4-isopropoxybenzaldehyde. syrris.jp This could potentially involve a condensation reaction with a cyanoacetic acid derivative, followed by decarboxylation. One-pot reactions of benzaldehydes with malononitrile (B47326) in the presence of a base are known to produce benzylidenemalononitriles, which are structurally related. researchgate.net

Strategies for Stereocontrolled Introduction of the Isopropoxy Substituent (if applicable)

The isopropoxy group in this compound is achiral, and therefore, there are no stereocenters associated with this substituent. Consequently, strategies for stereocontrolled introduction of the isopropoxy group are not applicable in this context.

Catalytic Approaches in this compound Synthesis

Metal-Catalyzed Couplings for C-C and C-O Bond Formation

The construction of the this compound scaffold can be efficiently achieved through metal-catalyzed cross-coupling reactions. These reactions are fundamental in forming the key carbon-carbon (C-C) and carbon-oxygen (C-O) bonds of the molecule.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are pivotal for forming the C-C bond between the isopropoxy-substituted phenyl ring and the acetyl group. For instance, a plausible route involves the coupling of a 4-isopropoxyphenylboronic acid with a suitable acetyl-containing coupling partner. A highly selective palladium-catalyzed addition of organoboron reagents to dinitriles has been reported to produce β-ketonitriles with excellent functional group tolerance. organic-chemistry.org This method utilizes a Pd(acac)₂ catalyst with a bipyridine ligand under acidic conditions, offering a practical route to compounds structurally similar to this compound. organic-chemistry.org

Copper-catalyzed reactions have also emerged as a valuable tool, particularly for the formation of the C-O ether linkage. The Ullmann condensation, for example, can be employed to synthesize the 4-isopropoxyaryl moiety by reacting 4-halobenzoylacetonitrile with isopropanol (B130326) in the presence of a copper catalyst. Modern advancements in copper catalysis, including the use of in situ formed pyridyl-carbene-ligated copper (I) catalysts, have shown promise in facilitating C-N couplings, and similar principles could be applied to C-O bond formation under mild, visible-light-induced conditions. nih.gov

| Catalyst System | Reactant 1 | Reactant 2 | Reaction Type | Key Bond Formed | Reference |

| Pd(acac)₂ / 4,4'-dimethyl-2,2'-bipyridine | Organoboron reagent | Dinitrile | Suzuki-Miyaura type | C-C | organic-chemistry.org |

| Copper(I) with pyridyl-carbene ligand | 4-halobenzoylacetonitrile | Isopropanol | Ullmann type | C-O | nih.gov |

Organocatalytic Methods for Enhanced Selectivity

Organocatalysis has gained prominence as a powerful strategy for asymmetric synthesis, offering an alternative to metal-based catalysts and often providing high levels of enantioselectivity. nih.gov In the context of this compound synthesis, organocatalysts can be employed to control the stereochemistry of reactions, which is particularly important if chiral derivatives are desired. For instance, chiral amines derived from Cinchona alkaloids have been successfully used to promote asymmetric cyclization reactions to form substituted pyrrolidines. nih.gov While not a direct synthesis of this compound, this demonstrates the potential of organocatalysis to achieve high selectivity in related transformations.

The development of novel organocatalytic strategies, such as those utilizing π-π interactions and dual hydrogen bonding, has enabled the construction of axially chiral heterocycles with excellent enantioselectivities. nih.gov Applying such principles to the synthesis of this compound or its precursors could lead to highly selective and efficient processes.

Novel Reagents and Reaction Conditions for Optimized Yield and Purity

The optimization of reaction conditions and the use of novel reagents are crucial for maximizing the yield and purity of this compound. Traditional methods for the synthesis of β-ketonitriles often involve strong bases like sodium methoxide (B1231860) or sodium amide, which can lead to side reactions and purification challenges. nih.gov

More recent and greener approaches have focused on using less hazardous and more efficient reagents. For example, the use of potassium tert-butoxide (KOt-Bu) in ethereal solvents has been shown to be effective for the acylation of acetonitrile with esters to produce β-ketonitriles. nih.gov The addition of a catalytic amount of isopropanol or 18-crown-6 (B118740) can further facilitate the reaction and reduce the formation of byproducts. nih.gov

Furthermore, metal-free synthesis routes are being explored. A novel method for the cyanation of α-CF₃ carbonyls using aqueous ammonia (B1221849) has been developed, providing a practical route to β-ketonitriles without the need for toxic cyanating reagents. rsc.org

| Reagent/Condition | Substrates | Advantage | Reference |

| Potassium tert-butoxide / cat. isopropanol | Ester and acetonitrile | Milder conditions, reduced byproducts | nih.gov |

| Aqueous ammonia | α-CF₃ carbonyls | Metal-free, avoids toxic cyanating agents | rsc.org |

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes for industrial chemicals. The goal is to minimize environmental impact by using safer solvents, reducing energy consumption, and designing processes with high atom economy.

Solvent-Free and Aqueous Media Syntheses

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often conducted by grinding the reactants together or using microwave irradiation, can lead to significantly reduced waste and simplified purification procedures. The synthesis of benzothiazolium salts, precursors to ionic liquids, has been successfully achieved in solvent-free conditions with high yields. researchgate.net Similar approaches could be adapted for the synthesis of this compound.

Aqueous media synthesis is another attractive green alternative. The synthesis of β-keto-sulfones has been efficiently carried out in water under microwave irradiation, resulting in excellent yields and avoiding the use of toxic organic solvents. tandfonline.com

Microwave and Photochemical Assisted Reactions

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. nih.gov The synthesis of aryl methyl ketones and β-keto esters from acyl Meldrum's acid has been reported to be rapid and efficient under microwave irradiation. Microwave-assisted synthesis of aryl ketone β-C-glycosides has also been shown to provide higher yields and better anomeric selectivities in shorter reaction times compared to conventional heating. nih.gov The Claisen-Schmidt condensation, a potential route to benzoylacetonitrile derivatives, can be efficiently promoted by microwave irradiation.

Photochemical reactions, which use light as an energy source, offer another green synthetic pathway. While specific photochemical methods for the synthesis of this compound are not yet widely reported, the photochemical cyclization of β-ketonitriles with ketones has been demonstrated. acs.org The development of photocatalytic methods could provide a mild and environmentally friendly route to this important compound.

| Green Chemistry Approach | Reaction Type | Advantages | Potential Application for this compound | Reference |

| Solvent-Free | Quaternization | Reduced waste, simple work-up | Synthesis of precursors or the final product | researchgate.net |

| Aqueous Media | Sulfone synthesis | Avoids toxic organic solvents, high yields | Acylation or condensation steps | tandfonline.com |

| Microwave-Assisted | Ketone/Ester synthesis | Rapid, high yields, clean reactions | Claisen-type condensation or coupling reactions | nih.gov |

| Photochemical | Cyclization | Mild conditions, alternative energy source | Final cyclization or key bond formation steps | acs.org |

Process Chemistry Considerations for Preparative and Industrial Scale-Up

The transition of a synthetic route for a target molecule from a laboratory setting to a preparative or industrial scale introduces a host of new challenges and considerations that are central to the field of process chemistry. For the synthesis of this compound, a compound of interest in various research and development applications, scaling up the production requires a thorough evaluation of reaction parameters, safety protocols, economic viability, and product purity. The primary synthetic route to this compound and other aryl β-ketonitriles is the Claisen condensation, a robust carbon-carbon bond-forming reaction. libretexts.org This section will delve into the critical process chemistry aspects of scaling up the synthesis of this specific compound.

The likely laboratory-scale synthesis of this compound involves the condensation of a 4-isopropoxy-substituted aromatic ester, such as methyl or ethyl 4-isopropoxybenzoate, with acetonitrile in the presence of a strong base. Alternatively, the reaction can be performed between 4-isopropoxyacetophenone and a cyanide source or by the acylation of a pre-formed nitrile anion. nih.govresearchgate.net When considering the scale-up of such a synthesis, several key factors must be meticulously addressed to ensure a safe, efficient, and reproducible manufacturing process.

Key Process Parameters and Optimization

The optimization of reaction conditions is a cornerstone of process chemistry, aiming to maximize yield and purity while minimizing costs and environmental impact. For the Claisen-type synthesis of this compound, the following parameters are of paramount importance:

Choice of Base and Solvent: The selection of the base is critical for the deprotonation of acetonitrile to form the reactive nucleophile. libretexts.org While strong bases like sodium hydride (NaH) or sodium amide (NaNH₂) are effective, their handling on a large scale can be hazardous. Sodium ethoxide or sodium tert-butoxide are often preferred in industrial settings due to their lower cost and more manageable reactivity. The choice of solvent is intrinsically linked to the base and must be able to dissolve the reactants and intermediates. Anhydrous polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are common choices at the lab scale. numberanalytics.com For industrial applications, a shift to more environmentally benign and economically favorable solvents is often sought. The use of the corresponding alcohol (e.g., ethanol for sodium ethoxide) can be a practical choice, although this may lead to transesterification side reactions if an ester is used as the starting material.

Reaction Temperature and Time: Temperature control is crucial for managing the reaction rate and preventing side reactions. The initial deprotonation is often carried out at low temperatures to control the exotherm, followed by a gradual warming to drive the condensation to completion. carbogen-amcis.com The reaction time needs to be optimized to ensure complete conversion without promoting the degradation of the product. Continuous monitoring of the reaction progress using in-process controls (e.g., HPLC) is standard practice in industrial settings.

Stoichiometry and Addition Order: The molar ratio of the reactants and the order of their addition can significantly impact the yield and impurity profile. In many Claisen condensations, an excess of the less expensive reagent is used to drive the reaction to completion. The slow, controlled addition of one reactant to the other is often necessary to manage the reaction exotherm and prevent the formation of byproducts.

Work-up and Isolation: The work-up procedure must be designed to be robust, scalable, and efficient in removing unreacted starting materials, the base, and byproducts. This typically involves quenching the reaction with an acid, followed by extraction and washing steps. The choice of extraction solvent and the number of washes will be optimized to maximize product recovery and purity.

Purification: The final purification of this compound on a large scale requires methods that are both effective and economical. While laboratory-scale purifications often rely on column chromatography, this can be prohibitively expensive and time-consuming for large quantities. Crystallization is the preferred method for industrial-scale purification, as it can provide a high-purity product with a relatively low cost. The selection of an appropriate crystallization solvent or solvent system is a critical development step. Other potential large-scale purification techniques include distillation under reduced pressure if the compound is thermally stable and has a suitable boiling point.

Data Tables for Process Scale-Up

The following tables provide a hypothetical comparison of reaction parameters for the synthesis of this compound at different scales, based on typical conditions for Claisen condensations.

Table 1: Comparison of Reaction Parameters for the Synthesis of this compound at Different Scales

| Parameter | Laboratory Scale (1-10 g) | Pilot Plant Scale (1-10 kg) | Industrial Scale (>100 kg) |

| Reactant 1 | Methyl 4-isopropoxybenzoate | Ethyl 4-isopropoxybenzoate | Ethyl 4-isopropoxybenzoate |

| Reactant 2 | Acetonitrile | Acetonitrile | Acetonitrile |

| Base | Sodium Hydride (NaH) | Sodium Ethoxide | Sodium Ethoxide |

| Solvent | Anhydrous THF | Ethanol | Ethanol |

| Temperature | 0 °C to room temperature | 10-20 °C | 20-30 °C (optimized for heat transfer) |

| Reaction Time | 4-12 hours | 6-18 hours | 8-24 hours |

| Work-up | Acid quench, ether extraction | Acid quench, toluene extraction | Optimized aqueous/organic extraction |

| Purification | Silica gel chromatography | Crystallization | Multi-stage crystallization |

| Typical Yield | 70-85% | 75-90% | >85% |

Table 2: Research Findings on a Generic Aryl β-Ketonitrile Synthesis

| Study Focus | Key Findings | Reference |

| Base Optimization | Potassium tert-amoxide in THF at room temperature showed high yields but required an excess of the ester. | [Fictionalized from general knowledge] |

| Solvent Effects | Polar aprotic solvents like DMF can accelerate the reaction but pose challenges in removal and have environmental concerns. | [Fictionalized from general knowledge] |

| Scale-Up Challenges | Control of exotherm during base addition is critical to prevent runaway reactions and impurity formation. | carbogen-amcis.com |

| Purification Strategy | A multi-solvent crystallization process was developed to achieve >99.5% purity for a pharmaceutical intermediate. | princeton-acs.org |

Safety and Environmental Considerations in Scale-Up

Moving to an industrial scale necessitates a rigorous assessment of safety and environmental factors. The use of flammable solvents and reactive reagents like sodium ethoxide requires specialized equipment and handling procedures to mitigate the risk of fire and explosion. A thorough Process Hazard Analysis (PHA) is conducted to identify potential risks and implement appropriate safety measures.

From an environmental perspective, the principles of green chemistry are increasingly important in industrial process development. This includes minimizing waste by optimizing atom economy, using less hazardous solvents, and developing efficient recycling streams for solvents and catalysts where possible. The Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product, is a key metric used to evaluate the environmental footprint of a manufacturing process. princeton-acs.org

Reaction Chemistry and Mechanistic Investigations of 4 Isopropoxybenzoylacetonitrile

Reactivity Profile of the Active Methylene (B1212753) Group in 4-Isopropoxybenzoylacetonitrile

The methylene group (-CH2-) positioned between the carbonyl group of the benzoyl moiety and the cyano group of the acetonitrile (B52724) functionality is known as an active methylene group. The electron-withdrawing nature of both the adjacent carbonyl and nitrile groups significantly increases the acidity of the protons on this methylene group, making it a focal point for a variety of chemical transformations.

Acid-Base Properties and Anion Generation for Nucleophilic Reactions

The protons of the active methylene group in this compound are acidic due to the resonance stabilization of the resulting carbanion. The negative charge on the carbanion can be delocalized onto the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group. This stabilization facilitates the deprotonation of the active methylene group by a variety of bases, ranging from moderate to strong, such as alkoxides (e.g., sodium ethoxide), hydroxides, and organometallic bases like organolithium reagents.

The generation of this stabilized carbanion is a critical step, as it transforms the otherwise unreactive methylene group into a potent nucleophile. This nucleophilic carbanion can then participate in a wide array of bond-forming reactions. The choice of base and reaction conditions can influence the concentration and reactivity of the generated anion, allowing for controlled synthetic outcomes.

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions at the α-Position

The nucleophilic carbanion generated from this compound is a versatile intermediate for the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position (the active methylene carbon).

Carbon-Carbon Bond Formation:

Alkylation: The carbanion readily reacts with alkyl halides in classic SN2 reactions to introduce alkyl substituents at the α-position. The reaction proceeds by the nucleophilic attack of the carbanion on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. This allows for the straightforward synthesis of a variety of α-alkylated derivatives.

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, leads to the formation of β-diketone derivatives. The nucleophilic carbanion attacks the electrophilic carbonyl carbon of the acylating agent.

Michael Addition: As a soft nucleophile, the carbanion can participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds or their equivalents.

Carbon-Heteroatom Bond Formation:

Halogenation: The active methylene group can be halogenated using various halogenating agents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).

Nitration and Amination: Under specific conditions, the carbanion can be reacted with electrophilic nitrogen sources to introduce nitro or amino functionalities.

Condensation and Cyclization Reactions Utilizing the Active Methylene

The active methylene group of this compound is a key participant in various condensation and cyclization reactions, which are fundamental in the synthesis of diverse heterocyclic systems.

Knoevenagel Condensation: This reaction involves the condensation of the active methylene group with aldehydes or ketones, typically catalyzed by a weak base like piperidine (B6355638) or ammonia (B1221849). nih.govnih.govacgpubs.orgsciensage.info The initial adduct undergoes dehydration to yield a new carbon-carbon double bond, forming α,β-unsaturated products. For instance, reaction with an aromatic aldehyde would yield a 2-(4-isopropoxybenzoyl)-3-arylacrylonitrile derivative.

Thorpe-Ziegler Reaction: While typically an intramolecular reaction for the synthesis of cyclic ketones from dinitriles, the principles of the Thorpe reaction (intermolecular self-condensation of nitriles) can be relevant. wikipedia.orgbuchler-gmbh.comnumberanalytics.comresearchgate.netyoutube.com The basic conditions promote the dimerization of the benzoylacetonitrile (B15868) derivative, leading to more complex structures.

Gewald Reaction: This multicomponent reaction allows for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgrsc.orgresearchgate.netorganic-chemistry.orgumich.edu In a typical Gewald reaction, an α-cyanoester, a ketone or aldehyde, and elemental sulfur are reacted in the presence of a base. This compound can serve as the active methylene component, reacting with an aldehyde or ketone and sulfur to form a highly functionalized thiophene (B33073) ring.

Synthesis of Heterocycles: The reactivity of the active methylene group makes this compound a valuable precursor for the synthesis of various heterocycles like pyrazoles, pyrimidines, and pyridines. organic-chemistry.orgorganic-chemistry.orgmdpi.comyoutube.comnih.govyoutube.comyoutube.comyoutube.com

Pyrazoles: Reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazole (B372694) rings. organic-chemistry.orgyoutube.com The hydrazine initially reacts with the carbonyl group, followed by cyclization involving the nitrile group.

Pyrimidines: Condensation with amidines or guanidine (B92328) can afford pyrimidine (B1678525) derivatives. organic-chemistry.orgmdpi.comnih.govyoutube.comyoutube.com The reaction typically involves the formation of a six-membered ring through sequential condensation and cyclization steps.

Transformations Involving the Nitrile Functionality of this compound

The nitrile group (-C≡N) in this compound is another key reactive center, susceptible to a variety of transformations, including nucleophilic additions and reductions.

Nucleophilic Additions to the Nitrile (e.g., Hydrolysis, Alcoholysis, Aminolysis)

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis typically yields a primary amide, 2-(4-isopropoxybenzoyl)acetamide. Complete hydrolysis under more vigorous conditions will lead to the corresponding carboxylic acid, 4-isopropoxybenzoyl-acetic acid.

Alcoholysis: In the presence of an alcohol and a strong acid catalyst, the nitrile group can undergo alcoholysis to form an imidate, which can be further hydrolyzed to an ester.

Aminolysis: Reaction with amines can lead to the formation of amidines, which are valuable intermediates in their own right.

Reductions to Amines and Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile group to a primary amine, yielding 3-amino-2-(4-isopropoxyphenyl)propan-1-ol (assuming the ketone is also reduced). masterorganicchemistry.comadichemistry.combyjus.comlibretexts.orgwizeprep.com Catalytic hydrogenation over catalysts like Raney nickel or palladium on carbon is also an effective method for this transformation. rsc.org

Reduction to Aldehydes: The reduction of a nitrile to an aldehyde is a more controlled process. Reagents like diisobutylaluminum hydride (DIBAL-H) are commonly used to achieve this partial reduction. The reaction proceeds via an imine intermediate which is hydrolyzed upon workup to afford the corresponding aldehyde.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions for Heterocycle Formation)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In a cycloaddition, two or more unsaturated molecules combine to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.org A common type is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, which involves a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orguchicago.eduyoutube.com

While specific studies on [3+2] cycloaddition reactions involving this compound as a direct participant are not extensively documented in the provided search results, the nitrile group within the molecule presents a potential site for such transformations. Nitrile oxides, which can be generated from oximes, are common 1,3-dipoles used in these reactions. youtube.com For instance, the reaction of 4-methylbenzaldehyde (B123495) oxime with prop-2-yn-1-ol in a [3+2] cycloaddition leads to the formation of a substituted isoxazole (B147169). youtube.com

The general mechanism involves the 1,3-dipole adding across the double or triple bond of the dipolarophile. youtube.com The versatility of this reaction allows for the synthesis of a wide array of five-membered heterocycles. uchicago.edursc.orgnih.gov For example, 2,2,2-trifluorodiazoethane (B1242873) undergoes a [3+2] cycloaddition with styryl derivatives to produce 5-aryl-3-trifluoromethylpyrazoles. nih.gov This reaction proceeds through a one-pot cycloaddition-isomerization-oxidation sequence. nih.gov

Given the structure of this compound, it could potentially act as a dipolarophile. The activated methylene group adjacent to the nitrile and ketone could also be functionalized to generate a 1,3-dipole. However, without specific experimental data on this compound, any proposed reaction scheme remains speculative. Further research would be necessary to explore the viability and outcomes of cycloaddition reactions with this compound.

Reactions at the Ketone Carbonyl Group of this compound

The ketone carbonyl group in this compound is a key reactive site, susceptible to a variety of transformations including nucleophilic additions, oxidations, reductions, and olefinations.

Nucleophilic addition is a fundamental reaction of ketones. youtube.comyoutube.com The carbon atom of the carbonyl group is electrophilic and is attacked by nucleophiles. youtube.comyoutube.com

The Barbier reaction is a type of nucleophilic addition that involves an alkyl halide, a carbonyl compound, and a metal such as magnesium, zinc, or indium. wikipedia.org A key feature of the Barbier reaction is that the organometallic reagent is generated in situ. wikipedia.org This is in contrast to the Grignard reaction, where the organometallic reagent is prepared separately before reacting with the carbonyl compound. wikipedia.org

In the context of this compound, a Barbier-type reaction would involve treating the ketone with an alkyl halide and a suitable metal. This would result in the formation of a tertiary alcohol. For example, reacting this compound with an alkyl bromide and zinc metal would likely yield a tertiary alcohol where the alkyl group from the bromide has added to the carbonyl carbon. The reaction is often quenched with an aqueous solution like saturated ammonium (B1175870) chloride. wikipedia.org Barbier reactions are advantageous as they can often be carried out in aqueous media, aligning with the principles of green chemistry. wikipedia.org

| Reactant 1 | Reactant 2 | Metal | Potential Product | Reaction Type |

|---|---|---|---|---|

| This compound | Alkyl Halide (e.g., R-Br) | Zn, Mg, or In | Tertiary Alcohol | Barbier-type Nucleophilic Addition |

The ketone group of this compound can undergo both oxidation and reduction. A significant oxidation reaction for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid or peroxide as the oxidant. wikipedia.orgorganicchemistrytutor.com This reaction, first reported in 1899 by Adolf von Baeyer and Victor Villiger, involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. wikipedia.orgorganicchemistrytutor.com

The mechanism of the Baeyer-Villiger oxidation begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. nrochemistry.com The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. nrochemistry.comjk-sci.com This is followed by the migration of one of the groups attached to the carbonyl carbon to the adjacent oxygen of the peroxide. nrochemistry.com The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. jk-sci.comorganic-chemistry.org In the case of this compound, the 4-isopropoxyphenyl group would likely migrate in preference to the cyanomethyl group, leading to the formation of 4-isopropoxyphenyl cyanomethyl ester. The reaction proceeds with retention of stereochemistry at the migrating center. nrochemistry.comjk-sci.com

Commonly used reagents for this oxidation include meta-chloroperoxybenzoic acid (m-CPBA). organicchemistrytutor.comnrochemistry.com

Olefination reactions transform a carbonyl group into a carbon-carbon double bond. The Wittig reaction is a well-known olefination method that utilizes a phosphonium (B103445) ylide (a Wittig reagent) to convert aldehydes and ketones into alkenes. tcichemicals.comwikipedia.org

For this compound, a Wittig reaction would involve its treatment with a phosphonium ylide. The ylide is typically prepared by reacting a phosphonium salt with a strong base. tcichemicals.com The reaction mechanism is thought to proceed through a [2+2] cycloaddition between the ylide and the ketone to form a four-membered ring intermediate called an oxaphosphetane. wikipedia.org This intermediate then decomposes to yield the alkene and a phosphine (B1218219) oxide, such as triphenylphosphine (B44618) oxide. wikipedia.orgharvard.edu

The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. wikipedia.org Stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides often favor the formation of (Z)-alkenes. wikipedia.orgorgsyn.org Modifications to the standard Wittig reaction, such as the Schlosser modification, can be used to favor the formation of (E)-alkenes from non-stabilized ylides. wikipedia.orgharvard.edu

| Reaction | Reagent | Functional Group Transformation |

|---|---|---|

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | Ketone to Ester |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph3P=CHR) | Ketone to Alkene |

Electrophilic and Nucleophilic Aromatic Substitution on the 4-Isopropoxybenzoyl Ring

The aromatic ring of this compound can undergo both electrophilic and nucleophilic substitution reactions, although the conditions and outcomes will differ significantly.

Electrophilic Aromatic Substitution (SEAr)

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The substituents already on the ring influence the rate and regioselectivity of the reaction. wikipedia.org The isopropoxy group (-O-iPr) is an activating group because the oxygen atom can donate electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion). wikipedia.orguci.edu This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. wikipedia.org Activating groups are typically ortho, para-directors. wikipedia.orguci.edu

The benzoylacetonitrile group, on the other hand, contains a carbonyl group which is an electron-withdrawing group. Electron-withdrawing groups deactivate the ring towards electrophilic attack by pulling electron density away from it. youtube.com Deactivating groups are generally meta-directors. uci.edu

In this compound, the powerful activating and ortho, para-directing effect of the isopropoxy group will dominate. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur at the positions ortho to the isopropoxy group (positions 3 and 5). wikipedia.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally less common than SEAr because aromatic rings are typically electron-rich. byjus.com For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, usually positioned ortho or para to a good leaving group. wikipedia.orgbyjus.commasterorganicchemistry.comlibretexts.org These electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org

The 4-isopropoxybenzoyl ring in this compound does not have a suitable leaving group in its native structure. Furthermore, the isopropoxy group is an electron-donating group, which would disfavor the formation of the negatively charged Meisenheimer complex. Therefore, nucleophilic aromatic substitution is unlikely to occur on the 4-isopropoxybenzoyl ring of this compound under standard conditions. For SNAr to be a possibility, a good leaving group (like a halogen) would need to be present on the ring, and even then, the reaction would be challenging due to the presence of the activating isopropoxy group.

Mechanistic Postulations and Experimental Verification for Key Transformations

The mechanisms of the key reactions discussed have been established through extensive research, often employing a combination of kinetic studies, isotopic labeling, and computational analysis. researchgate.netresearchgate.net

For a Baeyer-Villiger oxidation of this compound, the proposed mechanism involves the formation of a Criegee intermediate. nrochemistry.comjk-sci.com Experimental verification of this mechanism often involves isotopic labeling studies. For example, using a ketone labeled with ¹⁸O at the carbonyl oxygen would result in the ¹⁸O being incorporated into the carbonyl group of the resulting ester, not the ether linkage. This supports the proposed migratory insertion mechanism.

In a Wittig reaction , the formation of the oxaphosphetane intermediate can be studied using spectroscopic techniques like NMR, particularly with unstabilized ylides. wikipedia.org The stereochemical outcome of the reaction provides further mechanistic insight. The preferential formation of Z-alkenes from non-stabilized ylides in aprotic solvents supports a kinetically controlled, concerted [2+2] cycloaddition pathway. harvard.edu

The regioselectivity of electrophilic aromatic substitution on the 4-isopropoxybenzoyl ring can be experimentally verified by reacting this compound with an electrophile (e.g., in a nitration or bromination reaction) and analyzing the product mixture using techniques like NMR and mass spectrometry. The predicted formation of the 3-substituted product (and potentially the 3,5-disubstituted product) would confirm the directing effect of the isopropoxy group.

Mechanistic studies on cycloaddition reactions often involve computational chemistry to model the transition states and intermediates. rsc.orgresearchgate.net These calculations can help predict the feasibility of a reaction and its stereochemical outcome. nih.gov For instance, DFT calculations can be used to determine the activation energies for different possible cycloaddition pathways, indicating the most likely product. nih.govresearchgate.net

Isotopic Labeling Studies for Atom Tracking

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanistic pathways. In the context of this compound, isotopes such as Carbon-13 (¹³C), Carbon-14 (¹⁴C), or Nitrogen-15 (¹⁵N) could be strategically incorporated into the molecule.

The primary application would be to label the carbon atoms of the keto-nitrile moiety (the carbonyl carbon, the α-carbon, or the nitrile carbon) to follow their fate during transformations. For instance, in a cyclization reaction to form a heterocyclic ring, such as a pyridine (B92270) or pyrimidine, labeling the nitrile carbon would unambiguously confirm whether it becomes incorporated into the ring or is eliminated. researchgate.net A recent methodology for the isotopic labeling of aryl nitriles using nickel catalysis and labeled cyanide sources presents a viable approach for preparing the necessary starting materials for such studies.

Research Findings:

Although no specific isotopic labeling studies on this compound have been published, we can hypothesize a study on a common reaction of β-ketonitriles: the Gewald reaction to form a substituted aminothiophene. If the nitrile carbon of this compound were labeled with ¹³C, its position in the resulting thiophene product could be determined by ¹³C NMR and mass spectrometry. This would confirm the mechanistic step where the nitrile group participates in the ring closure.

Table 1: Hypothetical Isotopic Labeling Data for the Gewald Reaction of this compound

This table illustrates the expected outcome of an isotopic labeling experiment designed to track the nitrile carbon.

| Reactant | Isotopic Label | Proposed Reaction | Expected Product | Analytical Confirmation | Mechanistic Insight |

| 4-Isopropoxybenzoyl-[¹³C]-acetonitrile | ¹³C at the nitrile carbon | Gewald Aminothiophene Synthesis | 2-Amino-3-(4-isopropoxybenzoyl)-[¹³C]-thiophene | ¹³C NMR signal shift; Mass spectrum shows M+1 peak | Confirms the nitrile carbon is retained and becomes C4 of the thiophene ring. |

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding a reaction's mechanism by determining its rate, the dependence of the rate on reactant concentrations (the rate law), and the influence of temperature (activation energy). For reactions involving this compound, kinetic analysis would provide insight into the rate-determining step.

Given its structure as an active methylene compound, a common reaction to study would be the base-catalyzed alkylation at the α-carbon. chemicalbook.com The kinetics of such a reaction could be monitored using techniques like UV-Vis spectroscopy, tracking the disappearance of the conjugated starting material, or by chromatography (HPLC) to measure the concentration of reactants and products over time. The reaction kinetics for keto-enol tautomerization, a fundamental process for this class of compounds, are often studied in aqueous solutions to determine the influence of pH and catalysts on the reaction rate. muni.cz

Research Findings:

Specific kinetic data for this compound is not available. However, a kinetic study on its base-catalyzed alkylation would likely reveal a rate law that is first order in both the benzoylacetonitrile derivative and the base, and first order in the alkylating agent, if the initial deprotonation is rapid and the subsequent nucleophilic attack is the rate-limiting step.

Table 2: Illustrative Kinetic Data for a Hypothetical Alkylation Reaction

This table shows representative data that would be collected to determine the rate law for the reaction of this compound (R-CN) with an electrophile (E+) in the presence of a base.

| Experiment | Initial [R-CN] (M) | Initial [Base] (M) | Initial [E+] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 4 | 0.10 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |

From this hypothetical data, the rate law would be determined as: Rate = k[R-CN][Base]. The reaction is zero order with respect to the electrophile, indicating that the deprotonation step is rate-determining.

Isolation and Characterization of Reaction Intermediates

The direct detection, isolation, or trapping of a reaction intermediate provides the most compelling evidence for a proposed reaction mechanism. For reactions involving this compound, the most common intermediate would be the enolate anion, formed by the deprotonation of the acidic α-carbon situated between the carbonyl and nitrile groups.

While typically transient, this enolate can be generated and stabilized at low temperatures using strong, non-nucleophilic bases like lithium diisopropylamide (LDA). Once formed, it could potentially be characterized in solution using low-temperature NMR spectroscopy. Alternatively, the enolate can be "trapped" by adding a reactive electrophile, such as a silyl (B83357) chloride (e.g., trimethylsilyl (B98337) chloride), to form a stable silyl enol ether. The structure of this trapped product can then be unambiguously determined, providing proof of the intermediate's existence. In some multi-component reactions, eneamido anion intermediates have been proposed and subsequently trapped, providing insight into complex isoquinoline (B145761) syntheses. nih.gov

Research Findings:

There are no published studies on the isolation or characterization of reaction intermediates for this compound. A study designed to probe the enolate intermediate would involve treating the starting material with LDA at a low temperature (e.g., -78 °C) and analyzing the solution by ¹³C NMR, or quenching the reaction with an electrophile.

Table 3: Hypothetical Spectroscopic Data for Enolate Intermediate Trapping

This table compares the expected ¹³C NMR chemical shifts for this compound and its trapped silyl enol ether derivative, which serves as a proxy for the enolate intermediate.

| Carbon Atom Position | This compound (¹³C NMR Shift, ppm) | Trapped Silyl Enol Ether Derivative (¹³C NMR Shift, ppm) | Interpretation of Change |

| Carbonyl Carbon (C=O) | ~190 | ~150 (now C-OSiMe₃) | Significant upfield shift indicates loss of carbonyl character. |

| α-Carbon | ~45 | ~95 (now =C-CN) | Downfield shift and change in hybridization from sp³ to sp². |

| Nitrile Carbon (C≡N) | ~117 | ~120 | Minor shift, indicating the nitrile group is largely unaffected. |

Derivatives of 4 Isopropoxybenzoylacetonitrile: Design, Synthesis, and Functionalization

Synthesis of Diverse Heterocyclic Scaffolds Utilizing 4-Isopropoxybenzoylacetonitrile as a Building Block

The inherent reactivity of the 1,3-dicarbonyl-like functionality in this compound allows it to undergo condensation reactions with various binucleophiles, leading to the formation of numerous heterocyclic systems.

The synthesis of five-membered heterocycles such as pyrazoles and isoxazoles from β-ketonitriles is a well-established and efficient process.

Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) is a classic and reliable method for constructing the pyrazole (B372694) ring. organic-chemistry.org When this compound is treated with hydrazine hydrate, a cyclocondensation reaction occurs. The reaction proceeds via initial condensation of a hydrazine nitrogen with the ketone carbonyl, followed by intramolecular nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon, ultimately yielding 5-amino-3-(4-isopropoxyphenyl)-1H-pyrazole. This class of 5-aminopyrazoles serves as a valuable precursor for creating fused pyrazoloazine systems. nih.gov The synthesis of 5-amino-pyrazole-4-carbonitriles through three-component reactions involving aldehydes, malononitrile (B47326), and hydrazines further underscores the utility of nitrile-containing precursors in pyrazole synthesis. researchgate.netnih.govrsc.org

Table 1: Synthesis of 5-Amino-3-(4-isopropoxyphenyl)-1H-pyrazole

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|

Isoxazoles: In a similar fashion, isoxazole (B147169) derivatives can be readily synthesized. The reaction of this compound with hydroxylamine (B1172632) hydrochloride leads to the formation of 3-amino-5-(4-isopropoxyphenyl)isoxazole. organicreactions.orgresearchgate.net The mechanism involves the condensation of the hydroxylamine with the β-ketonitrile moiety. rsc.org This transformation provides a direct route to highly functionalized isoxazoles, which are significant scaffolds in medicinal chemistry.

Imidazoles: The direct synthesis of imidazoles from this compound is less commonly reported in standard literature compared to pyrazoles and isoxazoles. Classical imidazole (B134444) syntheses, such as the Radziszewski or Debus methods, typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). nih.gov To utilize this compound, it would likely require prior chemical modification into a suitable precursor, such as an α-haloketone or an α-hydroxyimino ketone, before undergoing cyclization with an ammonia source and an aldehyde.

This compound is an excellent precursor for various six-membered nitrogen-containing heterocycles.

Pyridines: A variety of substituted pyridines can be synthesized from β-ketonitriles. rsc.org For example, through multicomponent reactions, this compound can react with α,β-unsaturated ketones or other carbonyl compounds and an ammonia source to yield highly substituted dihydropyridine (B1217469) or pyridine (B92270) derivatives. A common strategy involves the condensation with malononitrile and an aldehyde, followed by cyclization.

Quinolines: The Friedländer annulation is one of the most direct methods for synthesizing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organicreactions.orgwikipedia.orgnih.gov this compound serves as an ideal active methylene (B1212753) component in this reaction. When reacted with a 2-aminoaryl aldehyde or ketone, such as 2-aminobenzaldehyde, under acidic or basic catalysis, it yields 2-substituted-3-cyano-quinolines. researchgate.net This reaction provides a powerful tool for accessing quinolines with diverse substitution patterns. researchgate.netresearchgate.netorganic-chemistry.org

Table 2: Friedländer Synthesis of a Quinoline Derivative

| Reactant 1 | Reactant 2 | Product | Catalyst |

|---|

Quinazolines: The synthesis of quinazolines and their corresponding quinazolinone derivatives can be achieved using this compound, although the pathways might be less direct than for quinolines. A plausible approach involves the reaction of the β-ketonitrile with a derivative of anthranilic acid or 2-aminobenzonitrile (B23959). For instance, condensation with 2-aminobenzonitrile could lead to an intermediate that cyclizes to form an amino-substituted quinazoline. While direct one-pot syntheses from β-ketonitriles are not as prevalent as other methods, the versatility of the starting material allows for multi-step sequences to access these important heterocyclic cores. organic-chemistry.orgnih.govnih.gov

The utility of this compound extends to the synthesis of more complex fused heterocyclic systems, often through multi-step synthetic sequences.

Triazolopyridines: The synthesis of Current time information in Bangalore, IN.researchgate.netresearchgate.nettriazolo[4,3-a]pyridines can be envisioned starting from this compound. A common strategy involves the initial construction of a suitably functionalized pyridine ring. For example, a 2-amino-6-chloropyridine (B103851) derivative can be synthesized from the starting β-ketonitrile. This intermediate can then be converted to a 2-hydrazinopyridine (B147025). Subsequent reaction of the 2-hydrazinopyridine with a one-carbon synthon, such as formic acid or an orthoester, or through oxidative cyclization, leads to the formation of the fused triazole ring, yielding a triazolopyridine. google.com Alternatively, recently developed methods show that enaminonitriles, which can be derived from β-ketonitriles, react with benzohydrazides under microwave conditions to form triazolopyridines. researchgate.netnih.gov

Isoquinolines: The direct synthesis of isoquinolines from this compound is not straightforward via classical named reactions like the Bischler-Napieralski or Pomeranz-Fritsch syntheses, which typically start from phenethylamines or benzaldehyde (B42025) derivatives, respectively. wikipedia.orgthermofisher.comwikiwand.com Constructing an isoquinoline (B145761) from this building block would likely require a non-traditional, multi-step approach. One hypothetical route could involve creating a more complex intermediate where the 4-isopropoxybenzoyl moiety is attached to a fragment that can undergo cyclization onto the benzene (B151609) ring to form the second heterocyclic ring of the isoquinoline core.

The active methylene carbon of this compound is a key site for constructing spirocyclic systems.

Spirocyclic Derivatives: A general strategy to form a spirocycle at the active methylene position involves a double alkylation reaction using a suitable di-electrophile. For instance, reacting this compound with a base to form the enolate, followed by treatment with an α,ω-dihaloalkane (e.g., 1,4-dibromobutane (B41627) or 1,5-dibromopentane), can lead to the formation of a new carbocyclic ring attached at the α-carbon. This creates a spirocyclic ketone where the spiro-center is the carbon that was formerly the active methylene carbon. Such reactions are fundamental in building complex three-dimensional molecular architectures. nih.gov

Functionalization Strategies on the this compound Framework

Beyond its use as a scaffold for building heterocycles, the this compound framework itself can be functionalized to introduce further structural diversity.

The most common site for functionalization is the nucleophilic α-carbon (the active methylene group).

Alkyl Substitutions: The active methylene protons of this compound can be readily removed by a suitable base (e.g., sodium ethoxide, potassium carbonate, cesium carbonate) to generate a stabilized carbanion. researchgate.net This nucleophile can then react with various alkylating agents, such as alkyl halides, to introduce alkyl substituents at the α-position. google.comyoutube.comorganic-chemistry.org This C-alkylation is a powerful method for creating a library of derivatives with varying steric and electronic properties. The reaction conditions can often be tuned to favor mono- or dialkylation. researchgate.netnih.gov

Aryl Substitutions: The introduction of aryl groups at the active methylene position is also achievable. Transition-metal-catalyzed cross-coupling reactions are often employed for this purpose. For example, palladium- or copper-catalyzed α-arylation reactions can couple the enolate of this compound with aryl halides or other arylating agents. organic-chemistry.orgorganic-chemistry.org Another approach involves the reaction of the enolate with arynes, generated in situ, to form α-aryl-β-ketonitriles. nih.gov These methods provide access to compounds with extended aromatic systems.

Table 3: Functionalization of the Active Methylene Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Alkylation | Base (e.g., NaH, K₂CO₃), Alkyl Halide (R-X) | α-Alkyl-4-isopropoxybenzoylacetonitrile |

Halogenation and Chalcogenation at Specific Sites

The introduction of halogens and chalcogens into the this compound framework can be achieved with a high degree of regioselectivity, targeting either the aromatic ring or the active methylene position (α-position). These modifications are crucial for tuning the electronic properties of the molecule and for providing synthetic handles for subsequent cross-coupling reactions.

Aromatic Ring Functionalization: Electrophilic aromatic substitution reactions can be employed to introduce halogens onto the benzene ring. The isopropoxy group is an ortho-, para-directing activator, and since the para position is blocked, substitutions are directed to the positions ortho to the isopropoxy group.

α-Position Functionalization: The methylene group flanked by the carbonyl and nitrile moieties is highly acidic and can be readily deprotonated to form a stable enolate. This enolate can then react with various electrophilic halogenating and chalcogenating agents. For instance, N-bromosuccinimide (NBS) can be used for α-bromination researchgate.net.

Below is a table summarizing potential site-specific functionalization reactions:

| Reaction Type | Target Site | Reagent(s) | Potential Product |

| Bromination | Aromatic Ring | Br₂, FeBr₃ | 2-Bromo-4-isopropoxybenzoylacetonitrile |

| Chlorination | Aromatic Ring | Cl₂, AlCl₃ | 2-Chloro-4-isopropoxybenzoylacetonitrile |

| α-Bromination | Active Methylene | N-Bromosuccinimide (NBS) | 2-Bromo-4-isopropoxybenzoylacetonitrile |

| α-Chlorination | Active Methylene | N-Chlorosuccinimide (NCS) | 2-Chloro-4-isopropoxybenzoylacetonitrile |

| α-Sulfenylation | Active Methylene | PhS-SPh, NaH | 2-(Phenylthio)-4-isopropoxybenzoylacetonitrile |

Introduction of Complex Nitrogen-Containing Moieties

The β-ketonitrile motif within this compound is a classical precursor for the synthesis of various nitrogen-containing heterocycles. These transformations typically involve condensation reactions with binucleophilic reagents, leading to the formation of stable five- or six-membered rings.

For example, reaction with hydrazine or its derivatives yields substituted pyrazoles, while reaction with hydroxylamine produces isoxazoles. The versatility of this approach allows for the incorporation of diverse substituents on the resulting heterocyclic ring, depending on the specific condensing partner used. These reactions provide a straightforward entry into libraries of heterocyclic compounds derived from the common this compound starting material.

Key examples of heterocycle formation are outlined in the table below:

| Reagent | Resulting Heterocycle | Product Name Example |

| Hydrazine (H₂NNH₂) | Pyrazole | 5-(4-Isopropoxyphenyl)-1H-pyrazol-3-amine |

| Phenylhydrazine | Phenyl-substituted Pyrazole | 5-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-3-amine |

| Hydroxylamine (NH₂OH) | Isoxazole | 5-(4-Isopropoxyphenyl)isoxazol-3-amine |

| Guanidine (B92328) | Pyrimidine (B1678525) | 2,4-Diamino-6-(4-isopropoxyphenyl)pyrimidine-5-carbonitrile |

Asymmetric Synthesis of Chiral this compound Derivatives

The creation of chiral molecules from achiral starting materials is a cornerstone of modern pharmaceutical and materials science. Asymmetric synthesis aims to produce molecules with a specific three-dimensional arrangement, often leading to a single enantiomer of the desired product.

Application of Chiral Auxiliaries and Catalysts

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product molecule. sigmaaldrich.com For derivatives of this compound, a chiral auxiliary could be appended to the molecule, followed by a diastereoselective reaction at the α-carbon, such as alkylation. Evans oxazolidinones are a well-known class of auxiliaries used for this purpose. youtube.com In this approach, the enolate formed from the auxiliary-bound substrate adopts a conformation that shields one face, forcing an incoming electrophile to attack from the less hindered side, thus creating a new stereocenter with high diastereoselectivity. researchgate.net

Alternatively, chiral catalysts can be used to create an asymmetric environment around the reacting molecules, favoring the formation of one enantiomer over the other. bath.ac.uk This approach is often more atom-economical as the chiral source is used in substoichiometric amounts.

| Method | Chiral Source Example | Reaction Type | Description |

| Chiral Auxiliary | (S)-4-Benzyl-2-oxazolidinone | α-Alkylation | The auxiliary is covalently bonded to the substrate to direct the approach of an alkyl halide to the enolate. youtube.com |

| Chiral Catalyst | Rhodium complex with (R)-BINAP | Asymmetric Hydrogenation | A chiral transition metal complex catalyzes the reduction of a double bond or ketone, creating a chiral center. |

| Organocatalysis | Proline-derived catalyst | Aldol or Michael Reaction | A small chiral organic molecule is used to catalyze the reaction, often through the formation of a chiral enamine or iminium ion intermediate. |

Enantioselective Methodologies for Stereocontrol

Beyond the general use of auxiliaries and catalysts, specific enantioselective methodologies can be applied to synthesize chiral derivatives of this compound. These methods are designed to construct C-C or C-heteroatom bonds with a high degree of stereocontrol.

For instance, the ketone moiety can be a target for asymmetric reduction using catalysts like those developed for the Noyori asymmetric hydrogenation, yielding a chiral secondary alcohol with high enantiomeric excess (e.r.). Similarly, if a double bond is introduced into the molecule (e.g., via a Knoevenagel condensation), it can be asymmetrically hydrogenated. Catalytic enantioselective conjugate addition reactions represent another powerful tool, where a nucleophile is added to an α,β-unsaturated derivative in a highly stereocontrolled manner. nih.gov Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be rendered enantioselective with the use of specialized P-chiral ligands to construct challenging stereocenters. nih.gov

Late-Stage Diversification and Combinatorial Library Generation from this compound

Late-stage diversification is a powerful strategy in medicinal chemistry and materials science that involves modifying a complex, common molecular scaffold in the final steps of a synthesis. nih.govnih.gov This approach allows for the rapid generation of a multitude of analogs from a single advanced intermediate, enabling efficient exploration of structure-activity relationships. nsf.gov this compound is an ideal starting scaffold for such efforts due to its multiple, orthogonally reactive functional groups.

Parallel Synthesis Approaches for Compound Array Creation

Parallel synthesis is a technique used to create large numbers of compounds simultaneously in an array format, often using automated or semi-automated platforms. This methodology is central to the generation of combinatorial libraries. nih.gov A combinatorial library is a collection of a large number of chemical compounds synthesized in a systematic way. nih.gov

Starting with this compound, a library can be constructed by systematically reacting its various functional sites with a diverse set of building blocks. For example, the ketone can be subjected to reductive amination with an array of primary and secondary amines. The active methylene group can undergo Knoevenagel or Japp-Klingemann reactions with a set of aldehydes or diazonium salts. If a halogen is introduced on the aromatic ring, it can be used as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with a library of boronic acids or amines.

The table below illustrates a hypothetical parallel synthesis plan starting from the this compound core.

| Core Scaffold | Reaction Site | Reaction Type | Library of Reagents | Resulting Diverse Moiety |

| This compound | Ketone | Reductive Amination | Array of R-NH₂ | Diverse secondary amines |

| This compound | Active Methylene | Knoevenagel Condensation | Array of R-CHO | Variously substituted alkenes |

| 2-Bromo-4-isopropoxybenzoylacetonitrile | Aromatic C-Br | Suzuki Coupling | Array of R-B(OH)₂ | Diverse biaryl compounds |

| 5-(4-Isopropoxyphenyl)-1H-pyrazol-3-amine | Pyrazole N-H | N-Alkylation/Arylation | Array of R-X | Variously N-substituted pyrazoles |

This systematic approach enables the creation of large, structurally diverse compound libraries for high-throughput screening in drug discovery and materials development programs. google.com

Principles of Combinatorial Chemistry for Structural Variation

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. This approach is particularly valuable in drug discovery and materials science for identifying compounds with desired properties. The core principle of combinatorial chemistry lies in the systematic and repetitive connection of a set of different "building blocks" to a central molecular scaffold. In the context of this compound, this scaffold can be systematically modified to generate a library of derivatives.

The design of a combinatorial library based on this compound would involve the selection of a core structure and a set of diverse reactants that can be introduced at various reactive positions. For instance, the active methylene group of this compound is a key site for derivatization. It can undergo a variety of reactions, including alkylation, acylation, and condensation with electrophiles.

A hypothetical combinatorial library could be constructed by reacting this compound with a diverse set of aldehydes and amines in a multi-component reaction. This would lead to a library of, for example, poly-substituted pyridine derivatives. The power of this approach is that by using a set of, for instance, 10 different aldehydes and 10 different amines, one could theoretically generate 100 distinct products in a systematic fashion.